
2-(Benzyloxy)-4-methoxy-5-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzyloxy)-4-methoxy-5-methylaniline is an organic compound that belongs to the class of aromatic amines It is characterized by the presence of a benzyloxy group, a methoxy group, and a methyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-4-methoxy-5-methylaniline typically involves the following steps:
Nitration: The starting material, 4-methoxy-5-methylaniline, undergoes nitration to introduce a nitro group at the ortho position relative to the methoxy group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Benzylation: The resulting amine is then subjected to benzylation using benzyl chloride in the presence of a base such as sodium hydroxide to introduce the benzyloxy group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow processes and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-(Benzyloxy)-4-methoxy-5-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the benzyloxy group to a hydroxyl group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorinating agents are used for halogenation reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxylated products.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-(Benzyloxy)-4-methoxy-5-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Benzyloxy)-4-methoxy-5-methylaniline involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and hydrophobic interactions, while the methoxy and methyl groups can influence the compound’s electronic properties. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Benzyloxy-1-methylpyridinium triflate: This compound is used as a reagent for the synthesis of benzyl ethers and esters.
2-(Benzyloxy)ethanol: Used in organic synthesis as a solvent and intermediate.
Uniqueness
2-(Benzyloxy)-4-methoxy-5-methylaniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various fields of research and industry.
Properties
Molecular Formula |
C15H17NO2 |
|---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
4-methoxy-5-methyl-2-phenylmethoxyaniline |
InChI |
InChI=1S/C15H17NO2/c1-11-8-13(16)15(9-14(11)17-2)18-10-12-6-4-3-5-7-12/h3-9H,10,16H2,1-2H3 |
InChI Key |
PSCHIVLYDUAXDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1OC)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




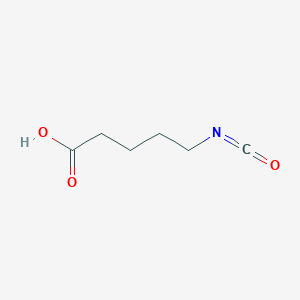
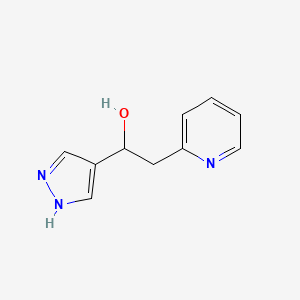
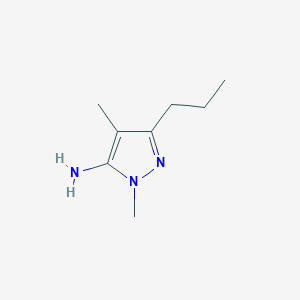
![1-[2-(Dimethylamino)ethyl]-2-hydroxy-1-methylguanidine](/img/structure/B15272547.png)

![{Bicyclo[2.2.1]hept-5-en-2-ylmethyl}(2-methoxyethyl)amine](/img/structure/B15272555.png)
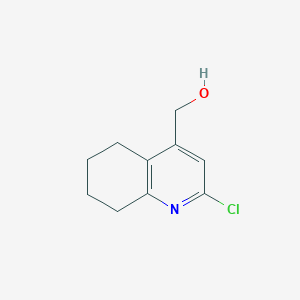
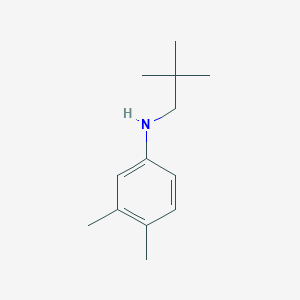
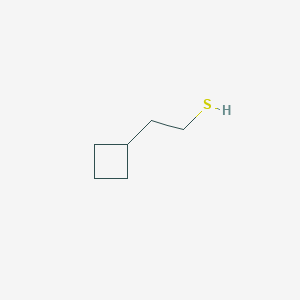


![3-[(2-Bromocyclopentyl)oxy]oxetane](/img/structure/B15272599.png)
